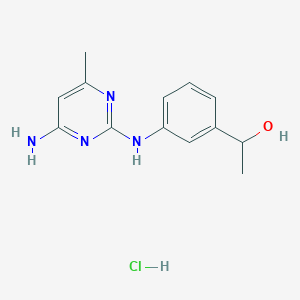

1-(3-((4-Amino-6-methylpyrimidin-2-yl)amino)phenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the type of bonds between them .Scientific Research Applications

Structural Studies and Synthesis

Hydrolysis and Structural Examination : Studies on derivatives of diaminopyrimidine, like pyrimethamine, have explored hydrolysis reactions, leading to insights into the structural dynamics and potential applications in designing bio-active compounds. The hydrolysis of pyrimethamine, a related diaminopyrimidine, generates aminopyrimidinones, demonstrating the chemical reactivity and potential for generating new compounds for various applications (Griffin, Schwalbe, Stevens, & Wong, 1985).

Multicomponent Synthesis : The multicomponent synthesis technique using pyrimidine derivatives under green chemistry methodologies shows the versatility of pyrimidines in synthesizing multifunctional compounds with potential antimicrobial activities (Gupta, Jain, Madan, & Menghani, 2014). This approach underscores the adaptability of pyrimidine compounds in creating diverse bioactive molecules.

Antimicrobial and Anticancer Research

Antimicrobial Activity : Pyrimidine derivatives have shown antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. A study synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, which exhibited varying degrees of antimicrobial effectiveness, indicating the promising role of pyrimidine derivatives in addressing microbial resistance (Gupta, Jain, Madan, & Menghani, 2014).

Anticancer Agents : The exploration of pyrimidine derivatives in anticancer research is ongoing, with compounds showing potential as inhibitors of cancer cell growth. This application is crucial in the quest for novel therapeutic agents against various cancers, demonstrating the pyrimidine scaffold's versatility in medicinal chemistry.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines . Aminopyrimidines are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It’s known that molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .

Biochemical Pathways

Aminopyrimidines, the class of compounds to which it belongs, are known to be involved in various biological activities .

Result of Action

Compounds containing the aminopyrimidine moiety are known to exhibit a broad range of chemical and biological properties .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the aminopyrimidine molecule .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

1-[3-[(4-amino-6-methylpyrimidin-2-yl)amino]phenyl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c1-8-6-12(14)17-13(15-8)16-11-5-3-4-10(7-11)9(2)18;/h3-7,9,18H,1-2H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCGEACBFWMUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)

![3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2961306.png)

![2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2961309.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2961318.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)